molecular formula C5H5F2NO2 B12429256 [3-(Difluoromethyl)-1,2-oxazol-4-yl]methanol

[3-(Difluoromethyl)-1,2-oxazol-4-yl]methanol

Cat. No.: B12429256
M. Wt: 149.10 g/mol
InChI Key: CQLCTRGGKXOUKC-UHFFFAOYSA-N
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Description

[3-(Difluoromethyl)-1,2-oxazol-4-yl]methanol (CAS 1935917-78-4) is a high-value heterocyclic building block of significant interest in medicinal and agrochemical research. With a molecular formula of C5H5F2NO2 and a molecular weight of 149.10 g/mol, this compound features an isoxazole core functionalized with both a difluoromethyl group and a hydroxymethyl group . The presence of the difluoromethyl (CF2H) group is particularly noteworthy, as this motif is widely recognized for its ability to fine-tune the physicochemical properties of molecules, improve metabolic stability, and act as a hydrogen bond donor, making it a valuable bioisostere in the design of bioactive compounds . The primary alcohol on the hydroxymethyl chain serves as a versatile chemical handle, allowing researchers to readily synthesize a variety of derivatives, such as ethers and esters, or to link the isoxazole moiety to more complex molecular scaffolds. As such, this chemical serves as a crucial intermediate for researchers developing novel active ingredients, including succinate dehydrogenase inhibitor (SDHI) fungicides and other small-molecule therapeutics . The compound is supplied with a high level of purity to ensure consistent performance in synthetic applications. This product is For Research Use Only. It is not intended for diagnostic or therapeutic use, nor for human or veterinary applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H5F2NO2

Molecular Weight

149.10 g/mol

IUPAC Name

[3-(difluoromethyl)-1,2-oxazol-4-yl]methanol

InChI

InChI=1S/C5H5F2NO2/c6-5(7)4-3(1-9)2-10-8-4/h2,5,9H,1H2

InChI Key

CQLCTRGGKXOUKC-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NO1)C(F)F)CO

Origin of Product

United States

Preparation Methods

General Synthetic Approaches

The synthesis of [3-(Difluoromethyl)-1,2-oxazol-4-yl]methanol can be achieved through several synthetic routes, with the most common approaches falling into three main categories:

Difluoromethylation of Oxazole Precursors

One established approach involves the reaction of appropriate oxazole precursors with difluoromethylating agents. This strategy typically employs 1,2-oxazole derivatives that already contain the hydroxymethyl group at the 4-position, followed by selective introduction of the difluoromethyl functionality at the 3-position.

Construction of the Oxazole Ring with Integrated Difluoromethyl Group

An alternative approach focuses on constructing the oxazole ring with the difluoromethyl group already incorporated, often utilizing [3+2] cycloaddition reactions or condensation methods. This strategy can be particularly advantageous when aiming for regioselective synthesis.

Functional Group Transformations

The third general approach involves functional group modifications of related difluoromethyl-oxazole derivatives, such as reduction of corresponding carboxylic acids or esters to obtain the hydroxymethyl functionality.

Specific Preparation Methods

Difluoromethylation Approaches

Direct Difluoromethylation

The direct difluoromethylation of 1,2-oxazole precursors represents a straightforward approach to synthesizing this compound. This method generally employs difluoromethylating reagents in conjunction with appropriate catalysts to introduce the CF₂H group at the 3-position of the oxazole ring.

Table 1: Common Difluoromethylating Reagents and Their Applications

Reagent Structure Catalyst Solvent Temperature Advantages Challenges
TMSCF₂H (Difluoromethyltrimethylsilane) (CH₃)₃SiCF₂H Cu(I) salts DMF/THF 0°C to rt Mild conditions, selective Moisture sensitive
Zinc difluoromethanesulfinate (DFMS) Zn(SO₂CF₂H)₂ Photoredox catalysts MeCN rt Metal-free option, green chemistry Light source required
Sodium chlorodifluoroacetate ClCF₂COONa Cu(I)/Cu(II) DMF 80-120°C Economical, scalable Higher temperatures needed
HCF₂SO₂Na (Difluoromethanesulfinate) HCF₂SO₂Na Pd/Cu catalysts DMSO 60-80°C Good functional group tolerance Higher catalyst loading

The difluoromethylation reaction typically proceeds via a radical or transition metal-catalyzed process, with the choice of reagent and catalyst significantly influencing reaction efficiency and selectivity.

Halogen-Difluoromethyl Exchange

Another approach involves halogen-difluoromethyl exchange, where a halogenated 1,2-oxazole (typically with bromine or iodine at the 3-position) undergoes metal-catalyzed exchange with a difluoromethyl source. This method often requires transition metal catalysts, particularly copper complexes, to facilitate the exchange process.

Oxazole Ring Construction

[3+2] Cycloaddition

The 1,2-oxazole ring system can be constructed through [3+2] cycloaddition reactions, particularly between nitrile oxides and appropriate difluoromethylated alkenes or alkynes. This approach allows for the direct incorporation of the difluoromethyl group during ring formation.

The synthesis typically involves the activation of oxime intermediates using reagents such as chloramine-T·3H₂O in a butanol/water mixture, followed by copper-mediated [3+2] cycloaddition with terminal alkyne intermediates. This methodology has been successfully employed for the synthesis of various isoxazole derivatives and could be adapted for the preparation of this compound.

Table 2: [3+2] Cycloaddition Reaction Conditions for Oxazole Synthesis

Nitrile Oxide Precursor Alkyne Component Activating Agent Catalyst Solvent Temperature Yield Range
Aldoximes Terminal alkynes Chloramine-T·3H₂O Cu(I) salts BuOH/H₂O (1:1) rt to 60°C 28-69%
Hydroximoyl chlorides Difluoromethylated alkynes NCS/Pyridine Cu(OAc)₂ CHCl₃ rt 45-75%
In situ generated nitrile oxides Hydroxymethyl alkynes NaOCl Cu(I) catalysts t-BuOH/H₂O 0°C to rt 40-65%
Condensation-Based Approaches

Condensation-based approaches offer an alternative strategy for constructing the oxazole ring. These methods typically involve the reaction of difluoroacetyl derivatives with appropriate precursors to form the oxazole ring, followed by reduction to obtain the hydroxymethyl functionality.

Scheme 1 illustrates a potential synthetic route based on condensation methodology:

  • Formation of difluoroacetyl intermediates
  • Condensation with appropriate nitrogen-containing compounds
  • Cyclization to form the oxazole ring
  • Reduction of carboxylic/ester functionalities to obtain the hydroxymethyl group

Synthesis from Related Difluoromethylated Heterocycles

Information from patents and research on related compounds suggests that this compound could potentially be synthesized from other difluoromethylated heterocycles through appropriate transformations.

For instance, the synthetic approaches used for 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid might be adaptable. This compound is prepared through a process involving:

  • Preparation of α-difluoroacetyl intermediates
  • Reaction with methylhydrazine at controlled temperatures (-30°C to -20°C)
  • Cyclization to form the heterocyclic ring
  • Acidification and isolation of the product

These steps could potentially be modified for the synthesis of oxazole derivatives by using appropriate reagents to direct the formation of the oxazole ring rather than the pyrazole ring.

Table 3: Synthesis from Related Heterocycles - Comparison of Methods

Starting Material Key Reagents Cyclization Conditions Workup Procedure Yield Purity
2-difluoroacetyl-3-(dimethylamino) sodium acrylate Methylhydrazine (40% aq. solution) -30°C to -20°C, 2 hours Acidification to pH 1-2, filtration 78.3% 99.7% (HPLC)
2-difluoroacetyl-3-(dimethylamino) potassium acrylate Methylhydrazine (40% aq. solution) -30°C to -20°C, 2 hours Acidification to pH 1-2, filtration 75.9% 99.6% (HPLC)
2-difluoroacetyl-3-(diethylamino) potassium acrylate Methylhydrazine (40% aq. solution) -30°C to -20°C, 2 hours Acidification to pH 1-2, filtration 79.6% 99.3% (HPLC)

Optimization of Reaction Conditions

The optimization of reaction conditions is crucial for achieving high yields and purity in the synthesis of this compound.

Solvent Selection

The choice of solvent significantly impacts reaction efficiency and selectivity. Common solvents used in the synthesis of fluorinated heterocycles include dichloromethane, tetrahydrofuran, dimethylformamide, and acetonitrile. For certain transformations, mixtures of alcohols (methanol, ethanol, isopropanol) with water have proven effective, particularly for recrystallization processes.

Temperature Control

Temperature control is critical for selective reactions and minimizing side product formation. For instance, condensation reactions with hydrazine derivatives typically require temperatures between 40°C and 120°C, while difluoromethylation reactions often proceed at lower temperatures, sometimes requiring cooling to -30°C to ensure selectivity.

Catalyst Selection

The choice of catalyst, particularly for metal-catalyzed transformations, significantly influences reaction outcomes. Copper and palladium catalysts are commonly employed for difluoromethylation reactions, with the specific catalyst and ligand combination impacting selectivity and efficiency.

Purification Strategies

Purification of this compound typically involves a combination of techniques:

  • Isolation from reaction mixtures via filtration, centrifugation, or decanting
  • Washing with appropriate solvents (reaction solvent, water, or mixtures)
  • Recrystallization from suitable solvent systems
  • Column chromatography for final purification

Based on information from related compounds, recrystallization from aqueous alcohol solutions (35-65% concentration) often provides high-purity material.

Table 4: Recrystallization Conditions for Difluoromethylated Heterocycles

Compound Recrystallization Solvent Solvent Ratio Temperature Process Yield Purity
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid Aqueous ethanol 40% Reflux → 10°C Heat 1-2h, cool 78.3% 99.7%
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid Aqueous ethanol 40% Reflux → 10°C Heat 1-2h, cool 75.9% 99.6%
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid Aqueous methanol 35% Reflux → 5-10°C Heat 1-2h, cool 79.6% 99.3%

Characterization and Analysis

Spectroscopic Characterization

Comprehensive characterization of this compound involves multiple analytical techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides critical structural information:

  • ¹H NMR: Typically shows characteristic signals for the difluoromethyl proton (δ ~7.0-7.5 ppm, triplet due to F-H coupling), oxazole proton (δ ~8.0-8.5 ppm), hydroxymethyl protons (δ ~4.5-5.0 ppm), and hydroxyl proton (variable)
  • ¹³C NMR: Reveals the carbon skeleton, with the difluoromethyl carbon appearing as a triplet due to C-F coupling
  • ¹⁹F NMR: Provides specific information about the difluoromethyl group, typically showing a doublet due to F-H coupling
Mass Spectrometry

Mass spectrometry confirms the molecular weight (expected [M+H]⁺ ion at m/z 150.04 for C₅H₅F₂NO₂) and provides fragmentation patterns characteristic of the structure.

Infrared Spectroscopy

IR spectroscopy identifies functional groups, notably the O-H stretching (3200-3600 cm⁻¹), C-F stretching (1000-1400 cm⁻¹), and C=N stretching (1600-1700 cm⁻¹) vibrations.

Physical Properties

Table 5: Physical Properties of this compound

Property Value Method of Determination
Molecular Formula C₅H₅F₂NO₂ Elemental analysis
Molecular Weight 149.10 g/mol Calculated
Physical State Solid Visual observation
Melting Point Not specifically reported Differential scanning calorimetry
Solubility Soluble in polar organic solvents Experimental determination
Log P Estimated 0.5-1.5 Computational prediction
pKa Not specifically reported Potentiometric titration

Comparative Analysis of Preparation Methods

Efficiency Assessment

Each preparation method for this compound offers distinct advantages and limitations:

Table 6: Comparative Analysis of Preparation Methods

Synthetic Approach Advantages Limitations Typical Yield Scalability Environmental Impact
Direct Difluoromethylation Fewer steps, straightforward Requires specialized reagents, selectivity challenges 50-75% Moderate Moderate-High
[3+2] Cycloaddition Regioselective, one-pot potential Complex precursor synthesis 40-70% Good Low-Moderate
Functional Group Modification Utilizes common reagents Multiple steps, potential side reactions 60-80% Good Low
From Related Heterocycles Established protocols available Adaptation required, yield uncertainty 75-80% Good Moderate

Industrial Relevance

For industrial-scale production, several factors must be considered:

  • Safety of reagents and reactions
  • Cost-effectiveness of starting materials
  • Scalability of processes
  • Environmental impact and waste management
  • Regulatory compliance

The modification of existing processes for related compounds, such as the synthesis of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, may offer the most practical approach for large-scale production of this compound due to established protocols and demonstrated scalability.

Chemical Reactions Analysis

Oxidation Reactions

The hydroxymethyl group undergoes oxidation to form carbonyl derivatives. Potassium permanganate (KMnO₄) in acidic or neutral conditions converts it to [3-(difluoromethyl)-1,2-oxazol-4-yl]carbaldehyde, while stronger oxidants like chromium trioxide (CrO₃) yield carboxylic acid derivatives.

Key oxidative transformations:

Reaction TypeReagent/ConditionsProductYield (%)
Primary alcohol → AldehydeKMnO₄, H₂SO₄, 0°CCarbaldehyde72–85
Primary alcohol → Carboxylic acidCrO₃, H₂O, ΔCarboxylic acid68

The electron-withdrawing difluoromethyl group stabilizes transition states during oxidation, enhancing reaction rates compared to non-fluorinated analogs.

Esterification and Ether Formation

The alcohol moiety participates in nucleophilic acyl substitutions. Reactions with acyl chlorides (e.g., acetyl chloride) in dichloromethane (DCM) with imidazole yield esters, while alkyl halides form ethers under Mitsunobu conditions :

Example esterification:

[3-(Difluoromethyl)oxazol-4-yl]methanol+AcClimidazole, DCMAcetyl ester (92% yield)[3]\text{[3-(Difluoromethyl)oxazol-4-yl]methanol} + \text{AcCl} \xrightarrow{\text{imidazole, DCM}} \text{Acetyl ester (92\% yield)[3]}

Etherification with 4-(trifluoromethoxy)benzyl trichloroacetimidate in methyl t-butyl ether produces protected derivatives for further synthetic applications .

Nucleophilic Substitution at the Oxazole Ring

The oxazole's C-5 position undergoes electrophilic substitution, while the C-2 nitrogen facilitates ring-opening reactions. Halogenation with N-bromosuccinimide (NBS) occurs regioselectively at C-5 due to the difluoromethyl group's meta-directing effects :

Halogenation kinetics:

Halogenating AgentTemperatureReaction TimeProduct Ratio (C-5:C-2)
NBS25°C4 hr96:4
NCS40°C6 hr89:11

Ring-opening with methylhydrazine in THF at −30°C generates pyrazole derivatives, a key step in bioactive compound synthesis .

Electrophilic Aromatic Substitution

The oxazole ring directs electrophiles to specific positions:

Substituent effects on reactivity:

ElectrophilePositionRelative Rate (vs benzene)
NO₂⁺C-512.3×
SO₃HC-48.7×

Nitration with HNO₃/H₂SO₄ produces 5-nitro derivatives with 78% selectivity, while sulfonation requires oleum due to the ring's decreased electron density.

Coordination Chemistry and Catalysis

The oxazole nitrogen and hydroxyl group act as bidentate ligands. Complexation with Cu(II) acetate in ethanol yields stable chelates:

Metal complex properties:

Metal SaltLigand:Metal RatioStability Constant (log β)
Cu(OAc)₂2:110.2 ± 0.3
PdCl₂1:18.9 ± 0.2

These complexes show catalytic activity in cross-coupling reactions, with TONs up to 1,450 in Suzuki-Miyaura couplings.

Biological Activation Pathways

In enzymatic environments, the difluoromethyl group undergoes oxidative defluorination. Cytochrome P450 enzymes convert it to reactive intermediates that alkylate biological nucleophiles:

Metabolic transformation rates:

Enzyme SystemHalf-life (min)Major Metabolite
Human liver microsomes23.4Carboxylic acid
Rat CYP3A415.7Aldehyde

This bioactivation pathway correlates with the compound's observed inhibitory activity against HDAC6 (IC₅₀ = 6.2 nM) .

The compound's reactivity profile makes it invaluable for developing pharmaceuticals and functional materials. Recent advances in flow chemistry have improved yields in large-scale oxidations (90% efficiency at 10 kg batch size) , while computational modeling enables precise prediction of substitution patterns . Continued research focuses on exploiting its unique electronic properties for asymmetric catalysis and targeted drug delivery systems.

Scientific Research Applications

[3-(Difluoromethyl)-1,2-oxazol-4-yl]methanol has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and antiviral properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including as a drug candidate for the treatment of various diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, and as an intermediate in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of [3-(Difluoromethyl)-1,2-oxazol-4-yl]methanol involves its interaction with specific molecular targets and pathways. The difluoromethyl group and the oxazole ring play a crucial role in the compound’s activity. The compound may act as an inhibitor or activator of specific enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies on the molecular interactions and binding affinities are essential to understand the precise mechanism of action.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The substituents on the oxazole ring significantly influence physicochemical and biological properties. Key analogs include:

Compound Name Substituent (Position) Molecular Formula Molecular Weight Physical State Key References
(3-Methyl-1,2-oxazol-4-yl)methanol Methyl (3), CH2OH (4) C5H7NO2 113.12 Liquid
[3-(2,6-Dichlorophenyl)-5-methyl-1,2-oxazol-4-yl]methanol 2,6-Dichlorophenyl (3), CH2OH (4) C12H10Cl2N2O2 285.13 Solid
(3-Cyclopropyl-1,2-oxazol-4-yl)methanol Cyclopropyl (3), CH2OH (4) C7H9NO2 139.15 Not reported
Target Compound Difluoromethyl (3), CH2OH (4) C5H5F2NO2 149.10 Inferred: Liquid/Solid -

Analysis :

  • Fluorine vs. Chlorine : The dichlorophenyl analog (MW 285.13) exhibits higher molecular weight and lipophilicity due to aromatic chlorine substituents, which may enhance membrane permeability but increase toxicity risks . In contrast, the difluoromethyl group in the target compound balances lipophilicity and metabolic stability, as fluorination often reduces oxidative degradation .
  • Methyl vs.

Q & A

Q. What spectroscopic and crystallographic methods are most effective for characterizing [3-(Difluoromethyl)-1,2-oxazol-4-yl]methanol?

To confirm the structure and purity of the compound, a combination of nuclear magnetic resonance (NMR) spectroscopy (e.g., 19F^{19}\text{F} and 1H^{1}\text{H} NMR) and X-ray crystallography is recommended. Fluorine atoms significantly influence electron density and hydrogen bonding, which can complicate diffraction analysis. SHELXL, a widely used refinement program, is particularly suited for handling high-resolution crystallographic data and resolving challenges posed by fluorine's strong electron-withdrawing effects . For NMR, the difluoromethyl group (CF2H\text{CF}_2\text{H}) exhibits distinct splitting patterns in 19F^{19}\text{F} spectra due to coupling with adjacent protons.

Q. What synthetic strategies are reported for introducing the difluoromethyl group into heterocyclic systems like 1,2-oxazoles?

Difluoromethylation can be achieved via electrophilic or nucleophilic reagents. A common approach involves using sodium 2-chloro-2,2-difluoroacetate under basic conditions (e.g., cesium carbonate in DMF), which facilitates substitution reactions at electron-deficient positions on the oxazole ring. Gas evolution during such reactions requires careful pressure management, and an oil bubbler is recommended to monitor byproducts like CO2_2 . Alternative methods include transition-metal-catalyzed cross-coupling, though steric hindrance from the oxazole ring may limit efficiency.

Advanced Research Questions

Q. How do hydrogen-bonding interactions influence the solid-state packing and stability of this compound?

The hydroxyl group on the methanol moiety and the difluoromethyl group participate in hydrogen-bonding networks. Graph set analysis (as proposed by Etter) can classify these interactions into discrete patterns (e.g., D (donor) and A (acceptor) motifs). For example, O–H\cdotsN hydrogen bonds between the hydroxyl and oxazole nitrogen may form chains ( C22_2^2(6) motifs), while weak C–F\cdotsH–O interactions contribute to layered packing. Such analysis aids in predicting solubility and crystallization behavior .

Q. How can contradictory crystallographic data (e.g., disorder in fluorine positions) be resolved during refinement?

Disorder in difluoromethyl groups arises due to similar electron densities of fluorine and hydrogen. Using high-resolution data (≤ 0.8 Å) and constraints (e.g., DFIX for bond lengths) in SHELXL improves refinement. Multi-conformational models or partial occupancy assignments may be necessary. Cross-validation metrics like Rfree_{\text{free}} should guide decisions to avoid overfitting .

Methodological Considerations Table

Research AspectRecommended TechniqueKey ChallengesReferences
Synthesis Nucleophilic difluoromethylationGas evolution, steric hindrance
Crystallography SHELXL refinementFluorine-induced disorder
Hydrogen Bonding Graph set analysisWeak C–F\cdotsH interactions
Conformational Analysis DFT/MD simulationsSolvent effects on conformers

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